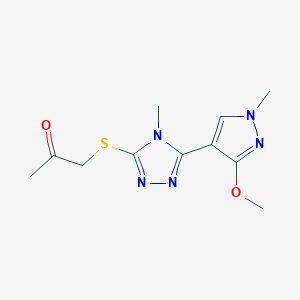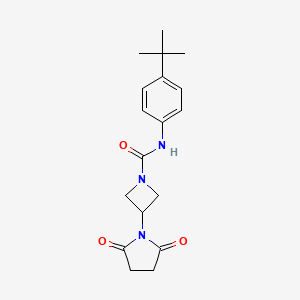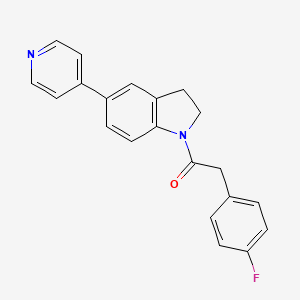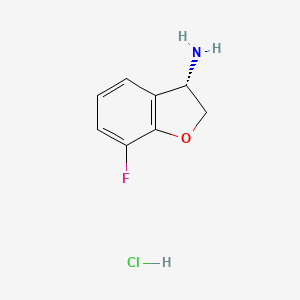
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. This structure is present in many important biological molecules, such as histidine and the nucleic acid bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl group, a thioether linkage, and a trifluoromethyl group. The presence of these different groups would likely confer a range of properties to the molecule, including the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the imidazole ring might confer basicity, while the trifluoromethyl group could add electronegativity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide and its derivatives are extensively utilized in the synthesis of various compounds, showcasing their significance in chemical synthesis and pharmaceuticals. Notably, the compound has been instrumental in the synthesis of Nilotinib, an antitumor agent, through a series of chemical reactions, emphasizing its role in medicinal chemistry (Wang Cong-zhan, 2009). Additionally, its structural properties have been characterized using various spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, and elemental analyses, highlighting its versatility in chemical synthesis and analysis (Y. Ünver et al., 2009).
Anticancer Activities
Compounds derived from this compound have demonstrated significant anticancer activities. For instance, a series of substituted benzamides were synthesized, starting from this compound, and showed promising anticancer activity against various cancer cell lines, indicating its potential in developing new anticancer therapies (B. Ravinaik et al., 2021). Similarly, novel imidazole acyl urea derivatives synthesized from this compound exhibited comparable inhibitory activities to Sorafenib against human gastric carcinoma cells, further highlighting its relevance in anticancer drug development (Y. Zhu, 2015).
Photodynamic Therapy for Cancer
The derivatives of this compound have also found applications in photodynamic therapy for cancer. Specifically, imidazole-modified porphyrin, a derivative of this compound, has shown pH-responsive behavior, producing significantly more singlet oxygen molecules at acidic pH levels, commonly found in tumor environments. This property makes it a potential sensitizer for photodynamic therapy, offering a targeted approach to cancer treatment (Xianchun Zhu et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Given the importance of imidazole derivatives in biology and medicine, it’s possible that this compound could have interesting biological activity that could be explored in future studies .
Eigenschaften
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-6-14(7-9-15)17(26)23-10-11-27-18-24-12-16(25-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOIKGDQJFPNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)


![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)


![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)


![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)
![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)
